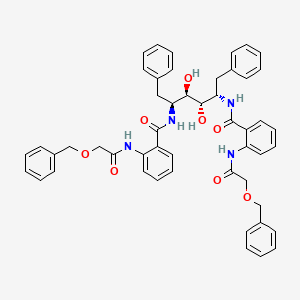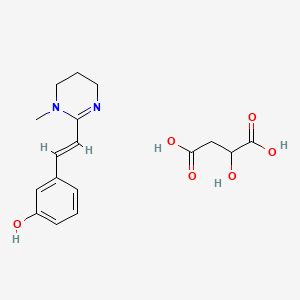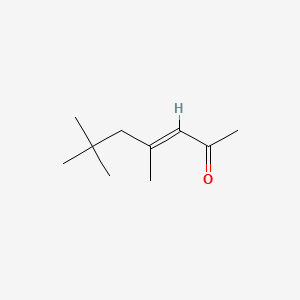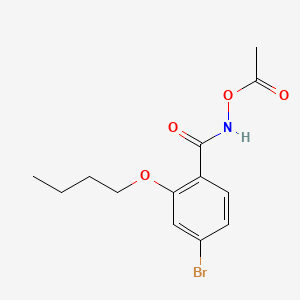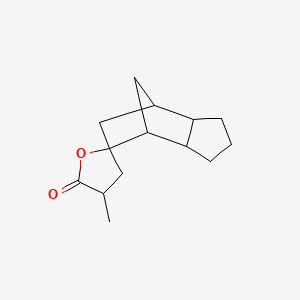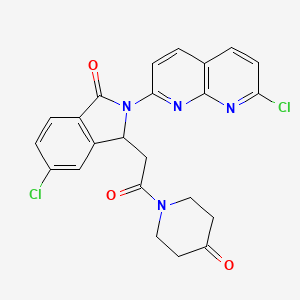
Stannane, ((aminosulfonyl)oxy)tributyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, ((aminosulfonyl)oxy)tributyl- is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and an ((aminosulfonyl)oxy) group. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, ((aminosulfonyl)oxy)tributyl- typically involves the reaction of tributyltin hydride with an appropriate sulfonylating agent. One common method involves the use of tributyltin hydride and a sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of stannane, ((aminosulfonyl)oxy)tributyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Stannane, ((aminosulfonyl)oxy)tributyl- undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: The ((aminosulfonyl)oxy) group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include radical initiators such as azobisisobutyronitrile (AIBN) and conditions typically involve heating or photolysis.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield the corresponding reduced products, while substitution reactions yield new organotin compounds with different functional groups.
Scientific Research Applications
Stannane, ((aminosulfonyl)oxy)tributyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and as a reducing agent.
Biology: Organotin compounds have been studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing into the potential use of organotin compounds in drug development, particularly for their ability to interact with biological molecules.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of stannane, ((aminosulfonyl)oxy)tributyl- involves the donation of hydrogen atoms in radical reactions. The tin-hydrogen bond is relatively weak, allowing for the easy formation of tin radicals, which can then participate in various chemical reactions. The ((aminosulfonyl)oxy) group can also participate in reactions, providing additional functionality to the compound.
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: A commonly used organotin compound in radical reactions.
Triphenyltin hydride: Another organotin compound with similar reactivity but different steric and electronic properties.
Tris(trimethylsilyl)silane: An alternative to organotin compounds in radical reactions, with lower toxicity.
Uniqueness
Stannane, ((aminosulfonyl)oxy)tributyl- is unique due to the presence of the ((aminosulfonyl)oxy) group, which provides additional reactivity and functionality compared to other organotin compounds. This makes it a versatile reagent in organic synthesis and other applications.
Properties
CAS No. |
6517-25-5 |
|---|---|
Molecular Formula |
C12H29NO3SSn |
Molecular Weight |
386.14 g/mol |
IUPAC Name |
tributylstannyl sulfamate |
InChI |
InChI=1S/3C4H9.H3NO3S.Sn/c3*1-3-4-2;1-5(2,3)4;/h3*1,3-4H2,2H3;(H3,1,2,3,4);/q;;;;+1/p-1 |
InChI Key |
AYFVIIACGSIVPM-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


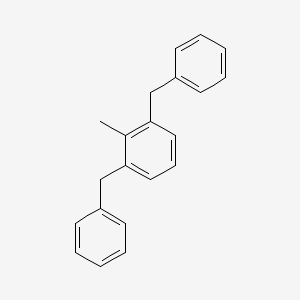
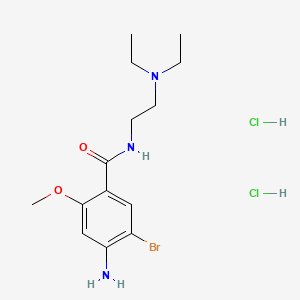

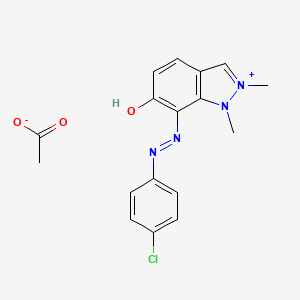
![Methyl 8-ethyl-5,6,7,8-tetrahydro-2-(methylthio)-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12696001.png)
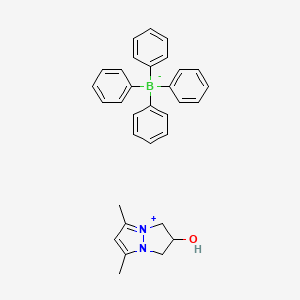
![2-amino-5-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylamino]pentanoic acid](/img/structure/B12696018.png)

